molecular formula C7H15NO2S B2660277 (2-Methylcyclopentyl)methanesulfonamide CAS No. 1695877-80-5

(2-Methylcyclopentyl)methanesulfonamide

Cat. No.: B2660277
CAS No.: 1695877-80-5
M. Wt: 177.26
InChI Key: MRZKQOMYSGLVIM-UHFFFAOYSA-N
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Description

(2-Methylcyclopentyl)methanesulfonamide is an organosulfur compound with the molecular formula C7H15NO2S and a molecular weight of 177.27 g/mol It is characterized by the presence of a sulfonamide group attached to a cyclopentane ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopentyl)methanesulfonamide typically involves the reaction of (2-Methylcyclopentyl)methanesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

(2-Methylcyclopentyl)methanesulfonyl chloride+AmmoniaThis compound+HCl\text{(2-Methylcyclopentyl)methanesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} (2-Methylcyclopentyl)methanesulfonyl chloride+Ammonia→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopentyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(2-Methylcyclopentyl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target molecule. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the cyclopentane ring.

    Cyclopentylmethanesulfonamide: Similar structure but without the methyl substitution on the cyclopentane ring.

    N-Methylmethanesulfonamide: Contains a methyl group on the nitrogen atom instead of the cyclopentane ring.

Uniqueness

(2-Methylcyclopentyl)methanesulfonamide is unique due to the presence of both a cyclopentane ring and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct properties compared to other sulfonamides, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-methylcyclopentyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZKQOMYSGLVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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